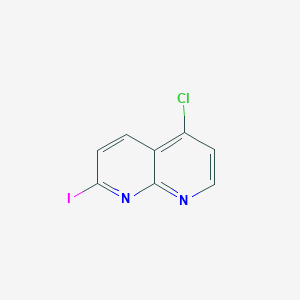

5-Chloro-2-iodo-1,8-naphthyridine

CAS No.:

Cat. No.: VC15904055

Molecular Formula: C8H4ClIN2

Molecular Weight: 290.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4ClIN2 |

|---|---|

| Molecular Weight | 290.49 g/mol |

| IUPAC Name | 5-chloro-2-iodo-1,8-naphthyridine |

| Standard InChI | InChI=1S/C8H4ClIN2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H |

| Standard InChI Key | XBXYZLBHRFBUTQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=NC=CC(=C21)Cl)I |

Introduction

Structural and Chemical Properties of 5-Chloro-2-iodo-1,8-Naphthyridine

Molecular Architecture

5-Chloro-2-iodo-1,8-naphthyridine (C₈H₄ClIN₂) features a bicyclic aromatic system with nitrogen atoms at positions 1 and 8. The chlorine substituent at position 5 and iodine at position 2 introduce significant steric and electronic effects. The iodine atom, with its large atomic radius and polarizability, facilitates cross-coupling reactions, while the chlorine atom enhances electrophilic substitution reactivity. Computational studies on similar naphthyridines suggest that halogen atoms at these positions stabilize the π-electron system, increasing aromaticity and resistance to oxidation .

Table 1: Comparative Structural Features of Halogenated Naphthyridines

Synthetic Methodologies

Halogenation Strategies

Material Science Applications

Coordination Chemistry

The iodine atom in 5-chloro-2-iodo-1,8-naphthyridine enables complexation with transition metals. For instance, palladium complexes of iodinated naphthyridines serve as catalysts in Suzuki-Miyaura cross-coupling, achieving turnover numbers (TON) exceeding 10⁴ . Such applications highlight the compound’s potential in synthesizing conjugated polymers or organic semiconductors.

Optoelectronic Properties

Density functional theory (DFT) analyses indicate that dual halogenation red-shifts the absorption spectrum into the visible range (λₘₐₓ ≈ 450 nm), a property exploitable in organic photovoltaics . The electron-withdrawing effects of chlorine and iodine also improve charge carrier mobility, critical for thin-film transistor (TFT) fabrication.

Toxicity and Pharmacokinetic Profiling

Drug-Likeness Assessment

Using Lipinski’s rule of five, halogenated naphthyridines generally exhibit favorable pharmacokinetics. Calculated logP values for 5-chloro-2-iodo-1,8-naphthyridine analogs range from 2.1–3.8, within the acceptable threshold (<5) . Molecular dynamics simulations predict blood-brain barrier permeability (QPlogBB = −0.7 to 0.3), suggesting CNS activity potential .

Toxicity Risks

Despite promising profiles, iodine’s size may pose hERG channel blockade risks (QPlogHERG < −5), necessitating cardiac safety studies . In vitro assays on hepatic cell lines (HepG2) indicate moderate cytotoxicity (IC₅₀ = 12–18 µM), warranting structural optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume